REACTION_CXSMILES
|
N[CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4].N([O-])=O.[Na+]>C(O)(=O)C>[C:6]([O:8][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([OH:8])=[O:7])(=[O:7])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)C)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, over the duration of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction
|
Type
|
STIRRING
|
Details
|
After the mixture had been stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the acetic acid was evaporated off
|
Type
|
ADDITION
|
Details
|
water (50ml) added
|
Type
|
EXTRACTION
|
Details
|
Solvent extraction
|
Type
|
WASH
|
Details
|
The diethyl ether portion was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the ether evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[CH:2]([C:6]([OH:8])=[O:7])[CH:3]([CH3:5])[CH3:4].N([O-])=O.[Na+]>C(O)(=O)C>[C:6]([O:8][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6]([OH:8])=[O:7])(=[O:7])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)C)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, over the duration of 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction
|
Type
|
STIRRING
|
Details
|
After the mixture had been stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the acetic acid was evaporated off
|
Type
|
ADDITION
|
Details
|
water (50ml) added
|
Type
|
EXTRACTION
|
Details
|
Solvent extraction
|
Type
|
WASH
|
Details
|
The diethyl ether portion was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the ether evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |